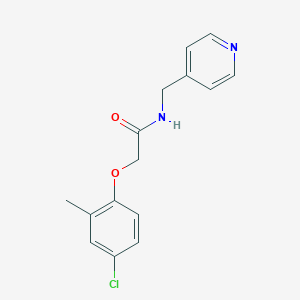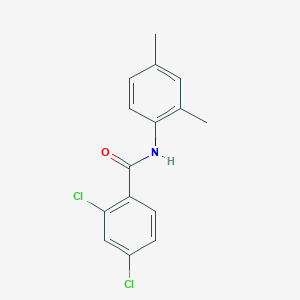
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate, also known as DCP, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DCP is a heterocyclic compound that contains a pyrrole ring and two ester groups. Its unique chemical structure has made it a promising candidate for use in drug development, material science, and other research areas.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been the focus of several scientific research studies due to its potential applications in various fields. In drug development, this compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in many chronic diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to target multiple signaling pathways. However, its low solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate. One area of interest is its potential use in the development of new drugs for cancer and other diseases. Researchers are also investigating its use in the development of new materials, such as polymers and nanoparticles, for various applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction, which involves the condensation of 2-cyclohexenone, benzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 2-cyclohexenone with phenylhydrazine and dimethyl oxalate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to yield this compound.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-19(22)15-16(20(23)25-2)18(14-11-7-4-8-12-14)21-17(15)13-9-5-3-6-10-13/h3,5-6,9-10,14,21H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
FPVVZUZEVORSFU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
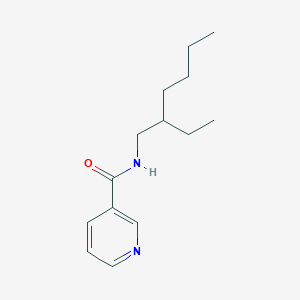
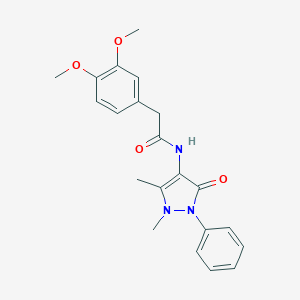
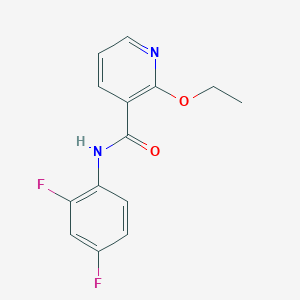

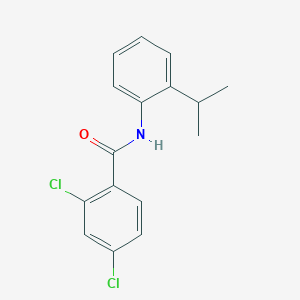

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
